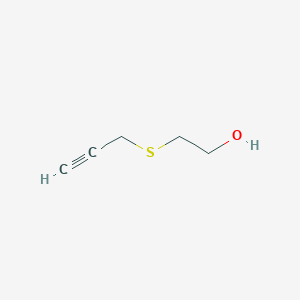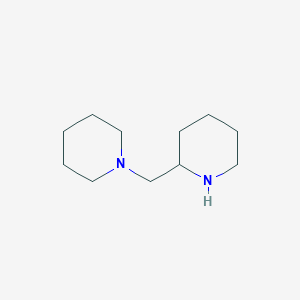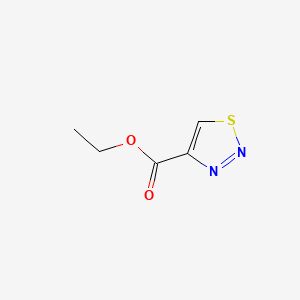
1-(Quinolin-6-yl)ethanone
Overview
Description
1-(Quinolin-6-yl)ethanone, also known as 6-Quinolinylacetone or simply QA, is a chemical compound with the molecular formula C11H9NO. It is a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives are synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against the typical drugs in the market . Quinoline (Fig. 1) is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .Molecular Structure Analysis
The molecular formula of 1-(Quinolin-6-yl)ethanone is C11H9NO . Its average mass is 171.195 Da and its monoisotopic mass is 171.068420 Da .Chemical Reactions Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The density of 1-(Quinolin-6-yl)ethanone is 1.2±0.1 g/cm3. Its boiling point is 315.2±15.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.6±3.0 kJ/mol. The flash point is 152.4±27.8 °C. The index of refraction is 1.622 .Scientific Research Applications
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
“1-(Quinolin-6-yl)ethanone” serves as a precursor in the synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important scaffolds in pharmaceuticals. The direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, and triphosgene is a significant method for producing these compounds. This process is not only practical and efficient but also allows for isotopic labeling of carbonyl carbon, beneficial for drug discovery and production .
Drug Discovery and Medicinal Chemistry
Quinoline derivatives, including “1-(Quinolin-6-yl)ethanone,” are vital in drug discovery due to their versatile applications in medicinal chemistry. They serve as key scaffolds for lead compounds and have been used to synthesize a variety of biologically active molecules. The compound’s structural features make it a valuable segment for the development of new therapeutic agents .
Organic Synthesis Reagents
In synthetic organic chemistry, “1-(Quinolin-6-yl)ethanone” is used as a reagent for various reactions. Its ability to participate in cyclization reactions makes it a useful component in the construction of complex organic molecules. It is particularly relevant in the synthesis of polyheterocycles, which are compounds containing multiple heterocyclic rings .
Industrial Applications
The quinoline ring system found in “1-(Quinolin-6-yl)ethanone” is also significant in industrial applications. It can be used to create materials with unique properties, such as conducting polymers or materials with specific optical characteristics. The compound’s versatility allows for its use in creating advanced materials for various technological applications .
Catalysis
“1-(Quinolin-6-yl)ethanone” can act as a ligand in catalysis, forming complexes with metals that catalyze various chemical reactions. These catalytic systems are crucial in processes like asymmetric synthesis, where they help create chiral molecules that are important in pharmaceuticals .
Environmental Chemistry
In environmental chemistry, “1-(Quinolin-6-yl)ethanone” may be studied for its interaction with other chemicals and its behavior under different environmental conditions. Understanding its reactivity and degradation pathways can help in assessing its environmental impact and in designing greener chemical processes .
Mechanism of Action
Target of Action
The primary target of 1-(Quinolin-6-yl)ethanone is the G-protein-coupled receptor-30 (GPR30) . GPR30 shows estrogen-binding affinity and mediates non-genomic signaling of estrogen to regulate cell growth .
Mode of Action
The compound’s interaction with its targets results in sustained activation of Erk1/2 and a c-jun/c-fos-dependent upregulation of p21 . This leads to the arrest of cell growth at the G2 phase .
Biochemical Pathways
The affected pathway is the Erk1/2 kinase activation cascade . The activation of this pathway by GPR30 leads to the upregulation of p21, a cyclin-dependent kinase inhibitor . This results in the arrest of cell growth at the G2 phase .
Result of Action
The molecular and cellular effects of 1-(Quinolin-6-yl)ethanone’s action include the sustained activation of Erk1/2, upregulation of p21, and the induction of G2 cell-cycle arrest . This results in the inhibition of the growth of prostate cancer cells .
properties
IUPAC Name |
1-quinolin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYIZWZRYFGYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293171 | |
| Record name | 1-(quinolin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-6-yl)ethanone | |
CAS RN |
73013-68-0 | |
| Record name | 1-(6-Quinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73013-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073013680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73013-68-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(quinolin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(quinolin-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)
![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)


![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)



![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)


![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)